Product packaging for Sodium 3,4-dimethoxyphenylglyoxylate(Cat. No.:CAS No. 37891-88-6)

Sodium 3,4-dimethoxyphenylglyoxylate

Cat. No.: B3052013
CAS No.: 37891-88-6
M. Wt: 232.16 g/mol
InChI Key: BBHVQBQNEHFBIO-UHFFFAOYSA-M
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Description

Contextualizing Alpha-Keto Acids and Glyoxylates within Organic Synthesis

Alpha-keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a carboxylic acid group positioned adjacent to a ketone functional group. wikipedia.org This arrangement of functional groups imparts a unique reactivity that makes them valuable intermediates in a multitude of organic transformations. mdpi.com They are key precursors in the synthesis of amino acids and can act as versatile building blocks for more complex molecules. nih.govresearchgate.net Their reactivity also allows them to serve as acylating agents, providing a greener alternative to traditional acyl chlorides as the only byproduct is carbon dioxide. researchgate.net

Glyoxylates, the esters and salts of glyoxylic acid, share this reactive alpha-keto acid motif and are widely employed in organic synthesis. They are utilized as intermediates in the manufacturing of various fine chemicals and pharmaceuticals. lookchem.com The presence of the electrophilic keto group and the adjacent carboxylate allows for a diverse range of chemical manipulations, making glyoxylates crucial synthons for constructing complex molecular architectures.

Historical and Current Perspectives on Substituted Phenylglyoxylates

The synthesis of phenylglyoxylic acids has a long history in organic chemistry, with early methods including the oxidation of mandelic acid with potassium permanganate (B83412) and the hydrolysis of benzoyl cyanide. wikipedia.org A significant advancement in the synthesis of substituted aromatic ketones, and by extension, substituted phenylglyoxylates, was the development of the Friedel-Crafts acylation in 1877. This reaction allows for the introduction of an acyl group onto an aromatic ring, a key step in building the carbon skeleton of these molecules. mdpi.com

Historically, research into substituted phenylglyoxylates was often driven by the desire to understand the influence of different substituents on the reactivity of the phenyl ring and the keto-acid moiety. In recent years, interest has been renewed due to the diverse biological activities exhibited by derivatives of phenylglyoxylic acid. researchgate.netmedchemexpress.com Current research often focuses on developing novel synthetic methodologies that are more efficient and environmentally benign. Furthermore, the incorporation of various substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to the development of compounds with specific applications in medicinal chemistry and materials science. researchgate.netgoogle.com For instance, derivatives of phenylglyoxylic acid have been investigated for their anti-inflammatory and antibacterial activities. researchgate.netmedchemexpress.com

Defining the Research Landscape for Sodium 3,4-Dimethoxyphenylglyoxylate

The specific research landscape for this compound is still developing, with much of its potential inferred from the broader class of 3,4-dimethoxyphenyl compounds. The "3,4-dimethoxy" substitution pattern, also known as a veratryl group, is found in numerous biologically active natural products and synthetic molecules. Compounds containing this moiety are known to be valuable intermediates in the synthesis of pharmaceuticals, such as the antihypertensive drug methyldopa. innospk.com

Research directly involving this compound is not extensively documented in publicly accessible literature, suggesting it is a compound with niche applications or one that is primarily used as an intermediate in proprietary industrial processes. However, the synthesis of the parent acid, (3,4-dimethoxyphenyl)glyoxylic acid, has been described, often as part of a synthetic route to more complex molecules. orgsyn.org The primary research focus for compounds with the 3,4-dimethoxyphenyl group lies in pharmaceutical and organic synthesis. guidechem.comnih.gov

Interdisciplinary Relevance in Advanced Chemical Sciences

The potential interdisciplinary relevance of this compound stems from the versatile reactivity of its functional groups. In medicinal chemistry, the 3,4-dimethoxyphenyl motif is a recognized pharmacophore, and the alpha-keto acid functionality can be a target for enzymatic action or a handle for further chemical modification. nih.gov Phenylglyoxylic acid derivatives, in general, are being explored as intermediates for stereoisomerically enriched drug compounds. google.com

In the field of materials science, molecules with aromatic and carbonyl functionalities can be precursors to polymers or other materials with interesting electronic or optical properties. While specific research on the use of this compound in this area is not prominent, the potential exists for its incorporation into novel materials. The broader class of dimethoxybenzene derivatives is recognized for its utility in materials science, among other fields. nih.gov Furthermore, the study of such molecules can contribute to a deeper understanding of reaction mechanisms and intermolecular interactions, areas of fundamental importance across all chemical sciences. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NaO5 B3052013 Sodium 3,4-dimethoxyphenylglyoxylate CAS No. 37891-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37891-88-6

Molecular Formula

C10H9NaO5

Molecular Weight

232.16 g/mol

IUPAC Name

sodium;2-(3,4-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

BBHVQBQNEHFBIO-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC.[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC.[Na+]

Other CAS No.

37891-88-6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Arylglyoxylate Cores

Traditional methods for constructing the fundamental arylglyoxylate structure have been well-established, primarily relying on classic organic reactions.

A primary and widely utilized method for synthesizing aryl α-keto esters is the Friedel-Crafts acylation. mdpi.com This electrophilic aromatic substitution reaction involves the acylation of an arene, in this case, a substituted benzene (B151609) ring, with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org

The reaction typically proceeds by activating an acyl chloride or anhydride (B1165640) with a strong Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com For the synthesis of phenylglyoxylate (B1224774) esters, ethyl oxalyl chloride is a common acylating agent. mdpi.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring (like 1,2-dimethoxybenzene) to form a monoacylated product. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the resulting α-keto ester product is deactivated, which prevents further substitution reactions on the aromatic ring. organic-chemistry.org

Key Aspects of Friedel-Crafts Acylation for Phenylglyoxylate Esters
ComponentDescriptionExampleReference
Aromatic SubstrateAn electron-rich or unactivated arene. For the target compound, this would be 1,2-dimethoxybenzene (B1683551) (veratrole).Benzene, Toluene, Veratrole sigmaaldrich.com
Acylating AgentTypically an acyl chloride or anhydride. For glyoxylate (B1226380) esters, oxalyl chloride derivatives are used.Ethyl oxalyl chloride mdpi.com
CatalystA strong Lewis acid used in stoichiometric amounts.Aluminum chloride (AlCl₃), Hafnium(IV) triflate organic-chemistry.orgresearchgate.net
IntermediateA resonance-stabilized acylium ion that acts as the electrophile.[C(O)COOEt]⁺ sigmaaldrich.com
ProductAn aryl α-keto ester.Ethyl 3,4-dimethoxyphenylglyoxylate mdpi.com

Once the phenylglyoxylate ester is synthesized, it must be converted to the corresponding carboxylate salt, Sodium 3,4-dimethoxyphenylglyoxylate. This is typically a two-step process. First, the ester is hydrolyzed to the carboxylic acid (3,4-dimethoxyphenylglyoxylic acid) under acidic or basic conditions.

Following hydrolysis, the resulting α-keto acid is neutralized with a suitable sodium base to form the sodium salt. Common bases for this transformation include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is a straightforward acid-base neutralization, yielding the sodium carboxylate and water (or water and carbon dioxide in the case of bicarbonate).

An alternative, more specialized method for salt formation involves ion exchange. For instance, a method for producing sodium glyoxalate from a mixture of calcium salts involves reacting the mixture with sodium orthophosphate. google.com This causes the precipitation of insoluble calcium phosphate (B84403), leaving the desired sodium glyoxalate in solution. google.com

Innovative and Sustainable Synthetic Routes

In response to the growing need for environmentally benign chemical processes, research has focused on developing innovative and sustainable methods for synthesizing α-keto acids and their derivatives.

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. In the context of α-keto acids, these principles are applied to improve atom economy, utilize milder reaction conditions, and employ less hazardous reagents. mdpi.com α-Keto acids themselves are considered potential green acylating agents because their decarboxylation reactions produce only carbon dioxide as a byproduct, which is more environmentally friendly than byproducts from traditional acylating agents like acyl chlorides. researchgate.netacs.org

Recent approaches have focused on metal-free and solvent-free conditions. rsc.org For example, the oxidation of alkenes to α-keto acids has been achieved using recyclable iron nanocomposite catalysts. organic-chemistry.org Furthermore, visible-light-promoted, catalyst-free conversions represent a mild and green approach to synthesizing α-ketoesters from other precursors. organic-chemistry.org

Green Chemistry Approaches in α-Keto Acid Synthesis
PrincipleApplicationBenefitReference
Atom EconomyUsing α-keto acids as acylating agents in decarboxylative reactions.The only byproduct is CO₂, maximizing the incorporation of reactant atoms into the final product. researchgate.netacs.org
Use of Renewable FeedstocksCatalytic conversion of biomass-derived α-hydroxy acids.Reduces reliance on fossil fuels and provides a sustainable source of starting materials. mdpi.com
Benign Solvents/ConditionsSolvent-free reactions or use of greener solvents like hexafluoro-2-propanol.Minimizes waste and hazards associated with volatile organic compounds. organic-chemistry.orgrsc.org
CatalysisEmploying reusable heterogeneous catalysts or metal-free catalysts.Improves efficiency, reduces waste from stoichiometric reagents, and avoids toxic heavy metals. rsc.orgorganic-chemistry.org

Beyond traditional chemical synthesis, biotechnological and electrosynthetic methods are emerging as powerful and sustainable alternatives for producing glyoxylate and its derivatives.

Biotechnological Routes: Metabolic engineering of microorganisms offers a promising pathway for the bioproduction of glyoxylates from renewable resources like glucose or acetate. mdpi.com The central metabolic pathway leveraged for this purpose is the glyoxylate cycle (or glyoxylate shunt). nih.gov This cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for biomass and product synthesis. nih.gov

The two key enzymes in this pathway are isocitrate lyase (ICL) and malate (B86768) synthase (MS). nih.gov ICL cleaves isocitrate to produce succinate (B1194679) and glyoxylate. nih.gov By engineering organisms like Escherichia coli or Saccharomyces cerevisiae to overexpress these enzymes and disrupt competing pathways, researchers can channel metabolic flux towards the production of glyoxylate. mdpi.comnih.gov For instance, disrupting genes that consume glyoxylate and overexpressing isocitrate lyase has been shown to significantly increase glyoxylate titers in engineered E. coli. mdpi.com

Electrosynthetic Routes: Electrosynthesis is an inherently green methodology that uses electricity to drive chemical reactions, replacing stoichiometric chemical oxidants or reductants. nih.gov This approach offers high atom economy and operational simplicity. mdpi.com For α-keto acid derivatives, anodic oxidation provides a direct route. For example, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly yield α-keto acid methyl esters. mdpi.com Electrochemical methods are also being developed for the synthesis of glyoxylate derivatives from bio-derivable starting materials like oxalic acid. researchgate.net

Comparison of Innovative Synthetic Pathways
PathwayPrincipleStarting MaterialsKey FeaturesReference
BiotechnologicalMetabolic engineering of the glyoxylate cycle in microorganisms.Renewable feedstocks (e.g., glucose, acetate).Uses engineered enzymes (isocitrate lyase, malate synthase); mild, aqueous conditions. mdpi.comnih.gov
ElectrosyntheticAnodic oxidation or cathodic reduction at an electrode surface.Aryl methyl ketones, oxalic acid.High atom economy; avoids chemical oxidants/reductants; can be performed in continuous flow. mdpi.comnih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations

Arylglyoxylates are versatile chemical intermediates due to the presence of both a keto and a carboxylate group. mdpi.com A significant aspect of their reactivity is their ability to undergo decarboxylation to generate acyl radicals.

Mechanistic investigations into the reactions of arylglyoxylates with ortho-substituted anilines in the presence of an oxidant like potassium persulfate (K₂S₂O₈) have shed light on these pathways. rsc.org Under neutral, metal-free conditions, arylglyoxylic acids are known to undergo decarboxylation to form an acyl radical. rsc.org This reactive intermediate can then participate in various subsequent reactions, such as the Minisci acylation of electron-deficient aromatics or annulation reactions to form nitrogen heterocycles. rsc.org The formation of the acyl radical from the arylglyoxylate is a key mechanistic step, driven by the single-electron transfer from the oxidant. rsc.org These studies highlight the potential of arylglyoxylates to serve as precursors for acyl radicals in a variety of synthetic transformations. rsc.org

Nucleophilic Addition and Substitution Reactions at the Glyoxylate Moiety

The glyoxylate moiety, with its adjacent keto and carboxylate groups, is the primary site for nucleophilic attack. The electrophilic carbon of the ketone is particularly susceptible to addition reactions. ncert.nic.in

A prominent example of nucleophilic addition is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the ketone carbonyl to form a tertiary alcohol upon acidic workup. libretexts.orgmasterorganicchemistry.com The reaction of a Grignard reagent, such as an alkyl or aryl magnesium bromide, with this compound would proceed through a tertiary alkoxide intermediate. It is important to note that Grignard reagents are also strong bases and can react with acidic protons; however, the primary reaction with a ketone is nucleophilic addition to the carbonyl group. adichemistry.com

Another significant reaction is the Wittig olefination, which converts aldehydes and ketones into alkenes. wikipedia.org This reaction involves a phosphonium (B103445) ylide, which attacks the ketone carbonyl to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. libretexts.org While the Wittig reaction is highly effective for many ketones, its application to α-keto acids can be complex due to the presence of the adjacent carboxylate group. Stabilized ylides, in particular, may react selectively with the keto group. commonorganicchemistry.com

The addition of other nucleophiles, such as cyanide from hydrogen cyanide, can also occur at the keto-carbonyl, leading to the formation of cyanohydrins. ncert.nic.in This reaction is typically base-catalyzed to generate the more nucleophilic cyanide ion. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions at the Glyoxylate Moiety

Reaction TypeNucleophileReagent ExampleProduct Type
Grignard ReactionCarbanionPhenylmagnesium BromideTertiary Alcohol
Wittig ReactionPhosphorus YlideMethylenetriphenylphosphoraneAlkene
Cyanohydrin FormationCyanideHydrogen Cyanide (with base)Cyanohydrin

Aromatic Electrophilic and Nucleophilic Substitutions on the Dimethoxyphenyl Ring

The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy (B1213986) groups. scribd.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Given the substitution pattern of the ring in this compound, the primary sites for electrophilic attack are the 2-, 5-, and 6-positions. The glyoxylate group, being electron-withdrawing, would have a deactivating effect on the ring, but the activating influence of the two methoxy groups is dominant. minia.edu.eg

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, nitration of 1,2-dimethoxybenzene derivatives has been shown to proceed with high regioselectivity. nih.gov In the case of this compound, nitration would be expected to favor substitution at the 5-position due to the combined directing effects of the two methoxy groups. Similarly, halogenation, often carried out with a halogen in the presence of a Lewis acid catalyst, would also be directed to the activated positions of the aromatic ring. youtube.comwku.edu

Nucleophilic aromatic substitution (NAS) on the 3,4-dimethoxyphenyl ring is generally not feasible. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, neither of which are present in this compound. wikipedia.org The electron-rich nature of the dimethoxy-substituted ring makes it inherently unreactive towards nucleophilic attack. acs.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 3,4-Dimethoxyphenyl Derivatives

ReactionElectrophileExpected Major Product(s) (Position of Substitution)
NitrationNO₂+5-nitro derivative
BrominationBr+5-bromo derivative
AcylationRCO+5-acyl derivative

Oxidative and Reductive Transformations of the Alpha-Keto Acid Functional Group

The α-keto acid functional group can undergo both oxidative and reductive transformations.

Reductive Transformations: The ketone carbonyl of the α-keto acid can be selectively reduced to a hydroxyl group, yielding an α-hydroxy acid. A common method for this transformation is catalytic hydrogenation, often employing catalysts such as iridium complexes. researchgate.netresearchgate.net Asymmetric hydrogenation can be achieved using chiral ligands, providing enantiomerically enriched α-hydroxy acids. researchgate.net Another approach is asymmetric transfer hydrogenation, which has been successfully applied to α-keto amides using ruthenium catalysts. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can also be used for the reduction of ketones to secondary alcohols. mdma.ch

Oxidative Transformations: α-Keto acids are susceptible to oxidative decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This can be achieved using various oxidizing agents, such as hydrogen peroxide. nih.govrsc.org This reaction proceeds through the formation of an intermediate that readily eliminates CO₂. nih.gov Electrochemical methods have also been developed for the oxidative decarboxylation of α-oxocarboxylic acids. nih.gov

Table 3: Oxidative and Reductive Transformations

TransformationReagent/Catalyst ExampleProduct Functional Group
ReductionCatalytic Hydrogenation (e.g., Ir-based catalyst)α-Hydroxy Acid
ReductionSodium Borohydride (NaBH₄)α-Hydroxy Acid
Oxidative DecarboxylationHydrogen Peroxide (H₂O₂)Carboxylic Acid (one carbon shorter)
Oxidative DecarboxylationElectrochemical OxidationDecarboxylated product

Role of Protecting Group Strategies in Complex Chemical Architectures

In the synthesis of complex molecules containing the 3,4-dimethoxyphenylglyoxylate moiety, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.org Both the ketone and the carboxylic acid functionalities may require protection depending on the desired subsequent reactions.

The ketone group can be protected as an acetal (B89532), for example, by reacting the α-keto acid with ethylene (B1197577) glycol in the presence of an acid catalyst. youtube.comyoutube.com The resulting cyclic acetal is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, and can be readily removed by acidic hydrolysis to regenerate the ketone. wikipedia.org Another strategy for the protection of α-keto acids involves their reaction with oximes to form stable 2,5-dihydrooxazole 3-oxides. nih.gov

The carboxylic acid group is typically protected as an ester. Esterification can be achieved by reacting the α-keto acid with an alcohol under acidic conditions. The choice of alcohol determines the stability of the resulting ester and the conditions required for its subsequent cleavage. For example, methyl or ethyl esters are common, while benzyl (B1604629) esters offer the advantage of being removable by hydrogenolysis.

The strategic application of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain protected, which is crucial in multi-step syntheses.

Table 4: Protecting Group Strategies for the Glyoxylate Moiety

Functional GroupProtecting GroupProtection ReagentDeprotection Condition
KetoneAcetalEthylene Glycol, Acid CatalystAcidic Hydrolysis
Ketone2,5-dihydrooxazole 3-oxideOximeMild Reduction (e.g., Zn)
Carboxylic AcidEsterAlcohol, Acid CatalystHydrolysis (acid or base)
Carboxylic AcidBenzyl EsterBenzyl Alcohol, Acid CatalystHydrogenolysis

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Spectroscopic Fingerprinting

A full spectroscopic profile serves as a unique fingerprint for the compound, enabling its unambiguous identification and quality assessment. This is achieved through a combination of techniques that probe different aspects of its molecular structure.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The spectrum of Sodium 3,4-dimethoxyphenylglyoxylate is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. pressbooks.puborgchemboulder.com The most prominent features arise from the carbonyl and carboxylate groups. The α-keto C=O stretch gives a strong, sharp absorption band, while the carboxylate anion (COO⁻) displays two characteristic strong bands: an asymmetric stretch and a symmetric stretch. The presence of the 3,4-dimethoxy substitution pattern on the benzene (B151609) ring also gives rise to specific C-O stretching and aromatic C=C in-ring bending vibrations. pressbooks.pubopenstax.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the aromatic ring are particularly strong in the Raman spectrum. acs.org The C=O stretching of the keto group is also Raman active. nih.gov Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of this technique where molecules adsorbed on nanostructured metal surfaces exhibit a vastly enhanced Raman signal. uc.pt SERS can be particularly useful for detecting low concentrations of the compound or for studying its interaction with metal surfaces.

Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Weak
Aliphatic C-H Stretch (Methoxy)2980 - 28502980 - 2850Medium
α-Keto C=O Stretch1720 - 16801720 - 1680Strong
Carboxylate Asymmetric Stretch (COO⁻)1610 - 15501610 - 1550Strong (IR), Weak (Raman)
Aromatic C=C Stretch1600 - 14501600 - 1450Medium-Strong
Carboxylate Symmetric Stretch (COO⁻)1440 - 13601440 - 1360Strong
Aromatic C-O Stretch (Methoxy)1270 - 12001270 - 1200Strong

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons on the 1,2,4-trisubstituted ring are expected to appear in the range of 6.5-8.0 ppm, exhibiting a characteristic splitting pattern (e.g., doublet, doublet of doublets) due to spin-spin coupling. openstax.orgnih.gov The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, typically around 3.8-4.0 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the carbonyl (C=O) and carboxylate (COO⁻) groups are highly deshielded and appear at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons show signals in the 110-160 ppm region, with those bonded to the electron-donating methoxy groups appearing at higher field than those adjacent to the electron-withdrawing glyoxylate (B1226380) moiety. chemicalbook.com The two methoxy carbons would be found around 55-60 ppm. rsc.org

NucleusStructural AssignmentExpected Chemical Shift (δ, ppm)¹H Multiplicity
¹HAromatic Protons (C-H)6.9 - 7.8d, dd, m
¹HMethoxy Protons (-OCH₃)~3.9s
¹³CKeto Carbonyl (C=O)185 - 195N/A
¹³CCarboxylate Carbon (COO⁻)165 - 175N/A
¹³CAromatic Carbons (C-O)145 - 155N/A
¹³CAromatic Carbons (C-C=O)125 - 135N/A
¹³CAromatic Carbons (C-H)110 - 125N/A
¹³CMethoxy Carbons (-OCH₃)55 - 60N/A

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For aromatic acids, the molecular ion peak is typically strong. miamioh.edu Common fragmentation pathways for compounds with methoxy-substituted aromatic rings include the loss of a methyl radical (•CH₃, a loss of 15 Da). semanticscholar.org Other expected fragmentations for the 3,4-dimethoxyphenylglyoxylate anion would involve the loss of neutral molecules like carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores—the light-absorbing groups—within the molecule. The 3,4-dimethoxyphenylglyoxylate structure contains a conjugated system involving the benzene ring and the α-keto-carboxylate moiety. This extended chromophore is expected to exhibit strong absorption bands in the UV region. Typically, aromatic compounds show an intense absorption near 205 nm and a less intense band between 255-275 nm. openstax.org The presence of the carbonyl group and the electron-donating methoxy groups on the benzoyl system would likely result in a bathochromic (red) shift of the primary absorption bands (π→π* transitions) compared to unsubstituted benzene. nih.gov A weaker absorption at longer wavelengths corresponding to an n→π* transition of the keto carbonyl group may also be observed. nih.gov

In-Situ Spectroscopic Techniques for Mechanistic Studies

Beyond static characterization, in-situ techniques allow for the study of the compound's behavior during chemical processes, such as its interaction with surfaces or its transformation during electrochemical reactions.

Spectroelectrochemical methods combine spectroscopic measurements with electrochemical control, providing molecular-level insight into processes occurring at an electrode-electrolyte interface. Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) is a particularly powerful technique for this purpose. researchgate.netresearchgate.net

In a typical ATR-SEIRAS experiment, a thin film of a metal like gold is deposited on an IR-transparent crystal (e.g., silicon). acs.orgnih.gov When this compound is in the electrolyte solution, its adsorption onto the gold electrode can be monitored as a function of the applied electrical potential. The carboxylate group is expected to be the primary binding site to the gold surface, likely adopting a bidentate coordination geometry. acs.org This interaction would cause distinct shifts in the symmetric and asymmetric COO⁻ stretching frequencies compared to their positions in the bulk solution. By applying the surface selection rules of IR spectroscopy, the orientation of the adsorbed anion relative to the electrode surface can be deduced. us.es

Furthermore, by sweeping the electrode potential to more positive values, the oxidation of the adsorbed glyoxylate anion can be monitored in real-time. The disappearance of vibrational bands corresponding to the parent anion and the emergence of new bands associated with reaction intermediates and final products (such as CO₂) would provide direct evidence for the oxidation mechanism. acs.org

Advanced Analytical Separations Coupled with Spectroscopy

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of components within a mixture. For a polar, non-volatile compound like this compound, HPLC is the preferred chromatographic method. When coupled with spectroscopic detectors, such as UV-Visible or Diode Array Detectors (DAD), it provides both retention time and spectral data for peak identification and purity assessment.

The analysis of this compound would typically involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The aromatic nature and carboxylic acid functional group of the molecule allow for strong chromophores, making UV detection highly effective. The selection of an appropriate mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), is critical for achieving optimal separation from starting materials, by-products, or degradants. The pH of the mobile phase must be controlled to ensure the consistent ionization state of the carboxylate group, which significantly influences retention behavior.

A patent related to the synthesis of 3,4-dimethoxybenzaldehyde (B141060) mentions the use of HPLC to confirm the 99.2% purity of a related intermediate, demonstrating the utility of this technique for quality control in synthetic processes involving the 3,4-dimethoxyphenyl moiety. google.com For structurally similar compounds like dihydroxybenzoic acid isomers, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, has been shown to provide excellent separation. helixchrom.com This suggests that a similar approach could be highly effective for resolving 3,4-dimethoxyphenylglyoxylic acid from its isomers or related impurities.

Below is a table representing a typical set of parameters for an HPLC method suitable for the analysis of this compound.

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Visible Spectrophotometer at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table is a representative example of a starting point for method development and is based on common analytical practices for aromatic carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used to separate and identify volatile and thermally stable compounds. This compound, being a salt of a carboxylic acid, is non-volatile and cannot be directly analyzed by GC-MS. Therefore, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable derivative.

A common derivatization strategy for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ester of 3,4-dimethoxyphenylglyoxylic acid would be significantly more volatile and amenable to GC separation.

The table below illustrates potential characteristic mass-to-charge ratio (m/z) fragments that could be observed in the electron ionization mass spectrum of the trimethylsilyl derivative of 3,4-dimethoxyphenylglyoxylic acid.

m/z ValueProposed Fragment Identity
M+• Molecular ion of the TMS-derivatized compound
M-15 Loss of a methyl group (•CH₃) from a TMS or methoxy group
M-89 Loss of the trimethylsiloxy group (•OSi(CH₃)₃)
165 [C₉H₉O₃]⁺, fragment corresponding to the dimethoxybenzoyl cation
73 [(CH₃)₃Si]⁺, characteristic fragment for TMS derivatives

This table presents hypothetical, yet structurally plausible, mass fragments based on established fragmentation patterns of trimethylsilyl derivatives and substituted aromatic compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For Sodium 3,4-dimethoxyphenylglyoxylate, these calculations would begin with a potential energy surface (PES) scan. By systematically rotating the flexible dihedral angles—such as those associated with the methoxy (B1213986) groups and the glyoxylate (B1226380) side chain—researchers can identify the lowest energy conformation, which represents the most stable structure of the molecule. nih.gov

Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed, typically with a basis set such as 6-31G(d,p) or higher, to optimize the molecular geometry. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The output provides a foundational model for all further computational analysis.

Table 1: Illustrative Structural Parameters from a Typical DFT Optimization (Note: This table is illustrative of expected output from a computational study and is not based on published experimental or calculated data for this specific molecule.)

Parameter Description Predicted Value Range
C-C (aromatic) Bond length in the phenyl ring 1.39 - 1.41 Å
C=O (keto) Bond length of the ketone carbonyl ~1.22 Å
C=O (carboxylate) Bond length of the carboxylate carbonyl ~1.25 Å
C-O (methoxy) Bond length of the methoxy ether ~1.36 Å

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used method for investigating the electronic characteristics of molecules. scirp.org For this compound, DFT calculations, often using the B3LYP functional, can determine key electronic parameters. nih.gov

A primary focus of such studies is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scirp.org

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Such information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction pathways.

Table 2: Key Electronic Properties Obtainable from DFT Calculations (Note: This table illustrates the type of data generated in a DFT study and is not based on published values for this molecule.)

Property Symbol Significance
HOMO Energy EHOMO Relates to ionization potential and electron-donating ability.
LUMO Energy ELUMO Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap ΔE Indicates chemical reactivity and stability.
Chemical Hardness η Measures resistance to change in electron distribution.
Electronegativity χ Measures the ability to attract electrons.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would be crucial for understanding its behavior in a solution, particularly in water, which is relevant given its sodium salt form.

These simulations can model how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding between water and the carboxylate or methoxy groups, influence the compound's conformation and stability. mdpi.com By simulating the system over nanoseconds, researchers can observe dynamic processes and calculate thermodynamic properties that are not accessible through static quantum mechanical calculations. researchgate.net Such simulations are vital for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world environment. researchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict and interpret spectroscopic data. For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govdntb.gov.ua

Similarly, Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. nih.govnih.gov This calculation provides the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C chemical shifts, providing a powerful tool for structure verification by comparing theoretical and experimental spectra. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Functionality

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical functionality. While specific QSAR studies involving this compound are not prominent in the literature, the methodology would involve several key steps.

First, a set of molecules with structural similarities to the target compound would be assembled, along with their measured activity for a specific function (e.g., enzyme inhibition). Next, a variety of molecular descriptors (physicochemical, electronic, and structural properties) would be calculated for each molecule using computational methods. Finally, statistical techniques would be employed to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the functionality of this compound and to guide the design of new compounds with enhanced properties.

Research Frontiers and Future Directions

Fundamental Studies on the Photostability and UV Absorption Mechanisms of Arylglyoxylates

The photophysical and photochemical properties of arylglyoxylates, including sodium 3,4-dimethoxyphenylglyoxylate, are of significant interest due to their potential applications as photoinitiators and in UV-sensitive materials. Research in this area is concentrated on elucidating the mechanisms of UV absorption and the subsequent pathways of energy dissipation or chemical transformation.

Molecules with π-bonds and non-bonding orbitals, characteristic of arylglyoxylates, are known to absorb light in the ultraviolet-visible region. libretexts.org The absorption of UV radiation promotes electrons from bonding or non-bonding orbitals to higher energy anti-bonding orbitals. youtube.com The extent of delocalization within the molecule influences the energy gap between these orbitals; greater delocalization generally leads to the absorption of longer wavelengths of light. libretexts.org The presence of the aromatic ring and the glyoxylate (B1226380) group in this compound provides a chromophore that absorbs UV radiation.

The photostability of these compounds is a critical factor for their practical applications. Upon absorbing UV light, the excited molecule can undergo various processes, including fluorescence, phosphorescence, non-radiative decay (e.g., internal conversion or intersystem crossing), or photochemical reactions leading to degradation. rsc.org For many aromatic compounds, interaction with molecular oxygen in the excited state can lead to photodegradation. nih.gov The specific degradation pathways for aromatic compounds can be complex, often involving initial oxidation and ring-cleavage reactions. nih.govresearchgate.netresearchgate.net

A study on 3,4-(dimethoxyphenylthio) substituted phthalocyanines, which share the dimethoxyphenyl moiety, investigated their photophysical and photochemical properties, including photodegradation quantum yields. nih.gov While not directly on the glyoxylate, this research provides insights into the photobehavior of related structures. The mechanisms of UV absorption in various UV absorbers often involve processes like excited-state intramolecular proton transfer (ESIPT) to dissipate the absorbed energy harmlessly. researchgate.net Understanding these fundamental processes is crucial for designing more stable and efficient arylglyoxylate-based materials.

Table 1: Key Photophysical Processes in Arylglyoxylates

ProcessDescriptionImplication for this compound
UV Absorption Promotion of electrons from bonding/non-bonding orbitals to anti-bonding orbitals upon absorption of UV light.The aromatic ring and glyoxylate group act as a chromophore.
Photodegradation Chemical decomposition of the molecule following UV absorption, often involving reaction with oxygen.Affects the long-term stability and usability in materials.
Energy Dissipation Non-reactive pathways for the excited molecule to return to the ground state, such as fluorescence or non-radiative decay.Crucial for photostability and applications like UV filters.

Exploration of Novel Catalytic Systems for Glyoxylate Transformations

Glyoxylates are versatile building blocks in organic synthesis, and the development of novel catalytic systems to transform them into valuable products is an active area of research. rsc.org These transformations are central to the synthesis of a wide range of organic molecules, including α-hydroxy esters and other biologically active compounds.

Recent advances in catalysis, including photoredox, electro-, transition-metal, and organocatalysis, are being applied to develop more efficient and selective reactions. sigmaaldrich.com For instance, palladium-catalyzed three-component reactions involving imines derived from ethyl glyoxylate have been reported to produce oxalamides. acs.org The development of new catalysts is a key focus in expanding the synthetic utility of glyoxylates. mdpi.com

The glyoxylate cycle in certain organisms involves the conversion of acetyl-CoA to succinate (B1194679) and glyoxylate, highlighting nature's use of glyoxylate transformations. researchgate.netwikipedia.org While these are enzymatic processes, they can inspire the design of new synthetic catalysts. Research into aminotransferases that use glyoxylate as an amino-group acceptor to produce glycine (B1666218) also provides insights into the reactivity of the glyoxylate moiety. researchgate.net The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also environmentally benign. nih.gov

Design and Synthesis of Advanced Organic Materials Incorporating the Dimethoxyphenylglyoxylate Moiety

The unique electronic and structural features of the dimethoxyphenylglyoxylate moiety make it an attractive component for the design and synthesis of advanced organic materials. While specific research on materials derived directly from this compound is emerging, related studies point towards potential applications.

For example, the synthesis of highly soluble phthalocyanines bearing 3,4-(dimethoxyphenylthio) substituents has been reported. nih.gov These materials exhibit interesting photophysical and photochemical properties, suggesting their potential use in areas such as photodynamic therapy or as components in optical devices. The incorporation of the dimethoxyphenyl group can enhance solubility and modulate the electronic properties of the resulting material.

Future research in this area could focus on synthesizing polymers or dendrimers containing the dimethoxyphenylglyoxylate unit. Such materials might exhibit interesting liquid crystalline, photoresponsive, or charge-transport properties. The glyoxylate functionality could also serve as a reactive handle for further modification or cross-linking of the material.

Development of Robust Methodologies for Stereoselective Glyoxylate Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Glyoxylates are valuable precursors for the asymmetric synthesis of α-hydroxy esters and other chiral building blocks. acs.org Consequently, the development of robust and highly stereoselective methods for glyoxylate reactions is a major research focus.

Catalytic asymmetric glyoxylate-ene reactions have been developed as a practical route to access α-hydroxy esters with high enantiomeric purities. acs.org Both chiral small molecules and enzymes are being explored as catalysts for enantioconvergent reactions involving glyoxylates. nih.gov Biocatalytic approaches, using enzymes such as lyases and hydrolases, or whole-cell redox processes, have shown great promise in the asymmetric synthesis of α-hydroxy ketones from glyoxylate derivatives. nih.gov These biocatalytic methods can offer high enantioselectivities and operate under mild reaction conditions. rsc.orgnih.gov

The development of novel chiral catalysts, including Brønsted acids and bio-inspired nanocatalysts, continues to push the boundaries of stereoselectivity in glyoxylation reactions. researchgate.netsciencedaily.com The goal is to create methodologies that are not only highly selective but also scalable and applicable to a wide range of substrates. researchgate.net

Table 2: Approaches to Stereoselective Glyoxylate Transformations

MethodCatalyst TypeKey Advantages
Asymmetric Ene Reaction Chiral Lewis AcidsHigh enantioselectivity for C-C bond formation.
Biocatalysis Enzymes (e.g., lyases, hydrolases)High specificity, mild reaction conditions, environmentally friendly.
Organocatalysis Chiral Small Molecules (e.g., proline derivatives)Metal-free, often robust and easy to handle.
Enantioconvergent Catalysis Chiral Small Molecules or EnzymesCan convert a racemic starting material into a single enantiomer of the product.

Advancements in In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing more efficient synthetic processes. In-situ and operando spectroscopy are powerful tools that allow for the real-time monitoring of reactions as they occur. wikipedia.orgnih.gov These techniques provide valuable insights into reaction kinetics, the formation of intermediates, and catalyst behavior under actual operating conditions. osti.govresearchgate.netmdpi.com

Various spectroscopic techniques, including Fourier-transform infrared (FTIR), Raman, nuclear magnetic resonance (NMR), and X-ray-based methods, are being increasingly employed for in-situ and operando studies. rsc.orgmdpi.comrsc.orgrsc.org For example, in-situ IR spectroscopy can be used to monitor the concentration of reactants and products in real-time, providing kinetic data for reaction optimization. spectroscopyonline.commt.comyoutube.com This has been successfully applied to monitor processes like ketal deprotection reactions. nih.gov

The application of these advanced analytical techniques to glyoxylate transformations can help elucidate complex reaction mechanisms and identify transient intermediates. This knowledge can then be used to design more efficient catalytic systems and optimize reaction conditions for the synthesis of desired products. The integration of in-situ spectroscopy with automated reaction platforms is a promising future direction for accelerating the discovery and development of new chemical reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 3,4-dimethoxyphenylglyoxylate, and how can reaction conditions (e.g., solvent, temperature) be optimized for higher yield?

  • Methodological Answer : A common synthesis involves reacting ethyl 3,4-dimethoxyphenylglyoxylate with ethylidenetriphenylphosphorane in diethyl ether under reflux (4–5 hours), followed by solvent substitution with tetrahydrofuran . To optimize yield, parameters like molar ratios, reaction time, and solvent polarity should be systematically tested using design-of-experiment (DoE) approaches. Characterization via NMR (e.g., verifying glyoxylate carbonyl peaks at ~170 ppm) and HPLC purity analysis (>98%) is critical for quality control.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8 ppm for ¹H; δ ~55–60 ppm for ¹³C) and glyoxylate carbonyl (δ ~170 ppm for ¹³C).
  • FT-IR : Confirm glyoxylate C=O stretching (~1680–1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to [C₁₀H₉O₅Na]⁺ (exact mass: 240.04).
    Cross-referencing with synthetic intermediates (e.g., ethyl esters) ensures structural fidelity .

Q. What are the primary applications of this compound in pharmacological or materials science research?

  • Methodological Answer : While direct pharmacological data are limited, structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) are used as reference standards in drug discovery and as intermediates for bioactive molecules . Researchers should explore its utility in synthesizing spirocyclic or heterocyclic compounds via condensation reactions, leveraging its glyoxylate moiety for nucleophilic additions .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example:

  • pH Stability : Test buffered solutions (pH 2–12) at 25°C/40°C over 14 days.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
    Discrepancies may arise from residual solvents or impurities; thus, purity quantification via qNMR is advised .

Q. What mechanistic role does this compound play in phosphorane-mediated Wittig reactions, and how can reaction kinetics be modeled?

  • Methodological Answer : The compound acts as a carbonyl precursor in Wittig reactions, where its glyoxylate group reacts with ylides to form α,β-unsaturated esters. Kinetic studies (e.g., in situ FT-IR or stopped-flow spectroscopy) can model rate constants for ylide addition and elimination steps. Computational methods (DFT) may further elucidate transition-state geometries and electronic effects of methoxy substituents .

Q. What strategies can resolve low reproducibility in biological assays involving this compound derivatives?

  • Methodological Answer : Ensure batch-to-batch consistency via rigorous QC (e.g., chiral HPLC for enantiopurity). For cell-based assays, pre-screen for solubility (via DLS) and cytotoxicity (MTT assay). Conflicting bioactivity data may stem from metabolite interference; use LC-MS/MS to identify degradation byproducts in assay media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.